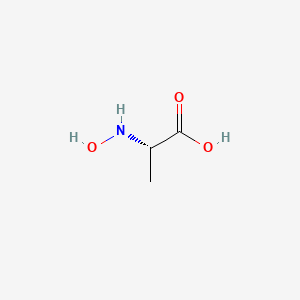

N-hydroxyalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es handelt sich um ein weißes, kristallines Pulver, das in Wasser löslich ist, aber in Ethanol, Aceton und anderen organischen Lösungsmitteln nahezu unlöslich . Hydroxyalanin ist eine wichtige Verbindung in der Biochemie und pharmazeutischen Forschung aufgrund seiner Rolle als biochemisches Reagenz und pharmazeutisches Zwischenprodukt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hydroxyalanin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Hydroxylierung von Alanin. Dieser Prozess verwendet in der Regel Hydroxylamin als Hydroxylierungsmittel unter kontrollierten Bedingungen. Die Reaktion kann durch Metallkatalysatoren wie Palladium oder Platin katalysiert werden, um die Ausbeute und Selektivität zu verbessern .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Hydroxyalanin oft durch katalytische Hydrierung von Oximen hergestellt. Dieses Verfahren beinhaltet die Reduktion von Oximen unter Verwendung von Wasserstoffgas in Gegenwart eines Metallkatalysators. Der Prozess ist effizient und skalierbar, wodurch er sich für die großtechnische Produktion eignet .

Analyse Chemischer Reaktionen

Reaktionstypen: Hydroxyalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydroxyalanin kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Es kann reduziert werden, um Aminoalkohole zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Halogenide und Amine können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Oxoverbindungen.

Reduktion: Aminoalkohole.

Substitution: Verschiedene substituierte Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Hydroxyalanin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Hydroxyalanin spielt eine Rolle bei der Untersuchung von Enzymmmechanismen und Proteinstrukturen.

Medizin: Es wird bei der Entwicklung von Arzneimitteln verwendet, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen.

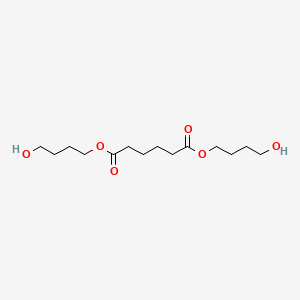

Industrie: Hydroxyalanin wird bei der Herstellung von biologisch abbaubaren Polymeren und anderen umweltfreundlichen Materialien verwendet

5. Wirkmechanismus

Hydroxyalanin entfaltet seine Wirkungen durch verschiedene Mechanismen, abhängig von seiner Anwendung. In biologischen Systemen kann es als Substrat oder Inhibitor für Enzyme wirken, die am Aminosäurestoffwechsel beteiligt sind. Es interagiert mit molekularen Zielstrukturen wie Enzymen und Rezeptoren, moduliert deren Aktivität und beeinflusst biochemische Pfade .

Wirkmechanismus

Hydroxyalanine exerts its effects through various mechanisms, depending on its application. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Hydroxyalanin ähnelt anderen Aminosäurederivaten wie Serin und Threonin. Es ist jedoch einzigartig aufgrund seiner Hydroxylgruppe, die an das β-Kohlenstoffatom gebunden ist, was ihm besondere chemische und biologische Eigenschaften verleiht. Ähnliche Verbindungen umfassen:

Serin: Eine Aminosäure mit einer Hydroxylgruppe, die an das α-Kohlenstoffatom gebunden ist.

Threonin: Eine Aminosäure mit zwei chiralen Zentren und einer Hydroxylgruppe, die an das β-Kohlenstoffatom gebunden ist.

Hydroxyprolin: Ein Aminosäurederivat mit einer Hydroxylgruppe, die an das γ-Kohlenstoffatom gebunden ist

Die einzigartige Struktur von Hydroxyalanin ermöglicht es ihm, an spezifischen biochemischen Reaktionen und Interaktionen teilzunehmen, die mit anderen Aminosäuren nicht möglich sind, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

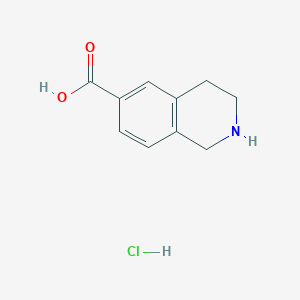

CAS-Nummer |

21209-71-2 |

|---|---|

Molekularformel |

C3H7NO3 |

Molekulargewicht |

105.09 g/mol |

IUPAC-Name |

(2S)-2-(hydroxyamino)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6)/t2-/m0/s1 |

InChI-Schlüssel |

AWOUERYHOVSIAI-REOHCLBHSA-N |

SMILES |

CC(C(=O)O)NO |

Isomerische SMILES |

C[C@@H](C(=O)O)NO |

Kanonische SMILES |

CC(C(=O)O)NO |

Sequenz |

A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

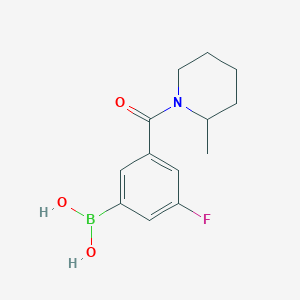

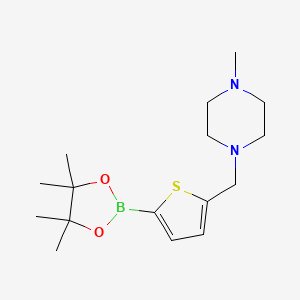

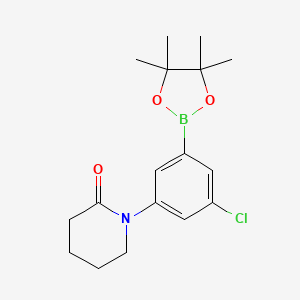

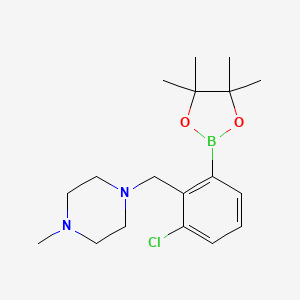

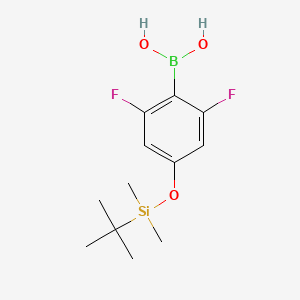

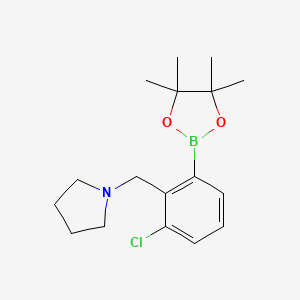

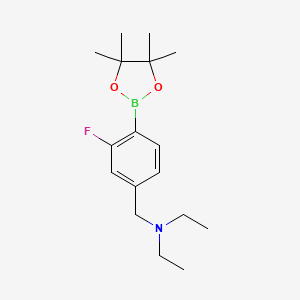

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)